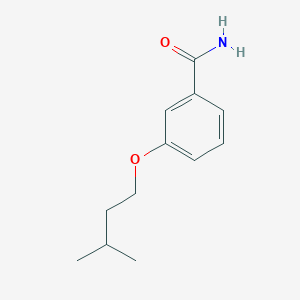

3-(3-methylbutoxy)benzamide

Description

The exact mass of the compound this compound is 207.125928785 g/mol and the complexity rating of the compound is 204. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylbutoxy)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9(2)6-7-15-11-5-3-4-10(8-11)12(13)14/h3-5,8-9H,6-7H2,1-2H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHHTQMWDPKGSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=CC(=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Benzamide Derivatives in Synthetic Organic Chemistry

The benzamide (B126) functional group, characterized by a benzene (B151609) ring attached to an amide, is a privileged scaffold in organic synthesis. mdpi.com Benzamide derivatives are recognized as valuable building blocks and are present in a wide array of pharmacologically active molecules. mdpi.comjst.go.jp Their synthesis is a fundamental aspect of organic chemistry, with numerous methods developed for the formation of the crucial amide bond. mdpi.com These compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties. mdpi.comontosight.aiontosight.ai The stability and relative ease of synthesis make aromatic amides like benzamides attractive targets for medicinal chemistry research. mdpi.com The ability to introduce various substituents onto the benzene ring allows for detailed structure-activity relationship (SAR) studies, enabling the fine-tuning of a molecule's properties for specific applications. mdpi.com

Contextualization of 3 3 Methylbutoxy Benzamide Within Modern Organic Synthesis

The synthesis of 3-(3-methylbutoxy)benzamide can be envisioned through established synthetic routes. A plausible approach involves a two-step process starting from 3-hydroxybenzamide (B181210). The first step would be the formation of an alkoxide from the phenolic hydroxyl group, followed by a Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com In this second step, the alkoxide would react with a suitable 3-methylbutyl halide (e.g., 1-bromo-3-methylbutane) to form the desired ether linkage.

Hypothetical Synthesis Route:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Deprotonation | 3-hydroxybenzamide, Sodium Hydride (NaH) in an aprotic solvent like THF | Sodium 3-carbamoylphenoxide |

| 2 | Williamson Ether Synthesis | Sodium 3-carbamoylphenoxide, 1-bromo-3-methylbutane (B150244) | This compound |

This synthetic strategy highlights the convergence of well-established reactions to create a molecule with potentially novel properties. The choice of a primary alkyl halide is crucial for the Williamson ether synthesis to proceed efficiently via an S\textsubscript{N}2 mechanism, minimizing competing elimination reactions. masterorganicchemistry.com

Scope and Objectives for Advanced Investigations of 3 3 Methylbutoxy Benzamide

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. amazonaws.com This process involves breaking bonds (disconnections) and converting functional groups to identify potential synthetic routes in reverse.

For this compound, two primary disconnections are logical based on its structure: the amide C-N bond and the ether C-O bond.

Amide C-N Disconnection: This is a common and reliable disconnection strategy for amides. amazonaws.com Breaking the bond between the carbonyl carbon and the nitrogen atom leads to two synthons: an acyl cation and an amide anion. These correspond to the practical precursors 3-(3-methylbutoxy)benzoic acid and an ammonia (B1221849) source , respectively.

Ether C-O Disconnection: Disconnecting the bond between the aromatic ring's oxygen and the alkyl chain is another viable strategy. This disconnection, typically on the alkyl side of the oxygen, suggests a Williamson ether synthesis approach. amazonaws.com This pathway identifies 3-hydroxybenzamide (B181210) and an isoamyl halide (e.g., 3-methyl-1-bromobutane) as the key precursors.

These two primary disconnections suggest two distinct convergent synthetic strategies for assembling the target molecule.

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of organic synthesis. luxembourg-bio.com When starting from 3-(3-methylbutoxy)benzoic acid, several methods can be employed to facilitate the reaction with ammonia.

Acyl Halide Formation: The most traditional method involves converting the carboxylic acid into a more reactive acyl halide, typically an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-(3-methylbutoxy)benzoyl chloride can then readily react with ammonia or ammonium (B1175870) hydroxide to form the desired amide.

Use of Coupling Reagents: To avoid the harsh conditions of acyl chloride formation, a wide variety of coupling reagents can be used to directly form the amide bond. These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). luxembourg-bio.com The choice of reagent can be critical for optimizing yield and minimizing side reactions, such as epimerization in chiral molecules. luxembourg-bio.com

| Coupling Reagent | Description | Advantages | Disadvantages |

| DCC (Dicyclohexylcarbodiimide) | A widely used carbodiimide for coupling carboxylic acids and amines. luxembourg-bio.com | Inexpensive and effective. | Forms an insoluble dicyclohexylurea (DCU) byproduct that can be difficult to remove completely. luxembourg-bio.com |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble carbodiimide. | The urea byproduct is water-soluble, simplifying purification via aqueous extraction. | More expensive than DCC. |

| HATU | A uronium salt-based reagent often used with a non-nucleophilic base. | High coupling efficiency, fast reaction times, and low rates of racemization. | High cost and can form a guanidinium byproduct if the order of addition is not controlled. luxembourg-bio.com |

| TBTU/HBTU | Uronium/aminium salt reagents often used in solid-phase peptide synthesis. | Highly efficient and reliable for forming peptide bonds. | Can cause racemization in sensitive substrates. |

This table is generated based on data from multiple sources. luxembourg-bio.com

The alternative strategy focuses on forming the ether linkage via the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.

Reactants: This route would utilize 3-hydroxybenzamide and an isoamyl electrophile, such as 3-methyl-1-bromobutane or 3-methyl-1-iodobutane.

Base and Solvent: The reaction requires a base to deprotonate the phenolic hydroxyl group of 3-hydroxybenzamide, forming a more nucleophilic phenoxide. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH). The choice of solvent is also important; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are typically used to dissolve the reactants and facilitate the Sₙ2 reaction.

Potential Issues: A potential side reaction is the O-alkylation vs. N-alkylation of the amide. However, the phenolic hydroxyl is significantly more acidic than the amide N-H protons, making selective O-alkylation the overwhelmingly favored pathway under basic conditions.

Classical and Modern Synthetic Routes

Based on the retrosynthetic analysis, both classical multi-step syntheses and more streamlined modern approaches can be devised.

A common and reliable approach would start from 3-hydroxybenzoic acid, a readily available and inexpensive starting material. This route prioritizes the ether formation step first, followed by the amidation.

Synthetic Scheme:

| Step | Starting Material | Reagents and Conditions | Product |

| 1: Ether Formation | 3-hydroxybenzoic acid | 1. Base (e.g., K₂CO₃, NaOH) 2. 3-methyl-1-bromobutane 3. Solvent (e.g., DMF, Acetone), Heat | 3-(3-methylbutoxy)benzoic acid |

| 2a: Acyl Chloride Formation | 3-(3-methylbutoxy)benzoic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂), reflux | 3-(3-methylbutoxy)benzoyl chloride |

| 2b: Amidation | 3-(3-methylbutoxy)benzoyl chloride | Concentrated ammonium hydroxide (NH₄OH) or ammonia gas (NH₃) in an inert solvent | This compound |

This two-step sequence is robust and utilizes well-established chemical transformations, making it suitable for predictable, large-scale synthesis. The intermediate, 3-(3-methylbutoxy)benzoic acid, can be isolated and purified before proceeding to the amidation step, ensuring high purity of the final product.

Modern synthetic chemistry emphasizes efficiency, reduced waste, and simplified procedures. One-pot reactions, where reactants are subjected to successive chemical transformations in a single reactor without isolating intermediates, offer significant advantages. rsc.org

One-Pot Amidation: The conversion of 3-(3-methylbutoxy)benzoic acid to the final amide can be performed in a one-pot fashion. This would involve activating the carboxylic acid with a coupling reagent (as described in 2.1.2) and then introducing an ammonia source directly into the same reaction vessel. This approach avoids the isolation of potentially sensitive intermediates like acyl chlorides.

Carbonylative Cross-Coupling: A more advanced and modern route could involve a palladium-catalyzed carbonylative cross-coupling reaction. For instance, starting with 1-bromo-3-(3-methylbutoxy)benzene, a reaction with carbon monoxide ([11C]CO for radiolabeling) and an ammonia surrogate in the presence of a palladium catalyst could potentially form the benzamide in a single, highly efficient step. nih.gov Such methods are particularly valuable in contexts like the synthesis of PET tracers where rapid and efficient reactions are paramount. nih.gov While more complex in terms of catalyst systems, these routes represent the cutting edge of synthetic efficiency.

Optimization of Reaction Conditions: Temperature, Solvent, and Catalyst Selection

The synthesis of this compound typically proceeds through the amidation of 3-(3-methylbutoxy)benzoic acid or its activated derivatives. The optimization of reaction conditions is crucial for maximizing yield and purity while minimizing reaction time and by-product formation.

Temperature: The reaction temperature for the amidation process is a critical parameter. Generally, direct amidation of carboxylic acids with amines requires elevated temperatures to overcome the activation energy barrier. For instance, in boric acid-catalyzed amidation reactions, temperatures can range from 80 to 120 °C sciepub.com. However, when using coupling agents that activate the carboxylic acid, the reaction can often proceed at room temperature. The specific temperature will depend on the reactivity of the starting materials and the catalyst used.

Solvent: The choice of solvent can significantly influence the reaction rate and outcome. For direct amidation, a solvent that allows for the removal of water, such as toluene, is often employed with a Dean-Stark apparatus. In other cases, polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are commonly used, especially when employing coupling reagents. The selection of the solvent is also guided by the solubility of the reactants and reagents.

Catalyst Selection: A variety of catalysts can be employed for the synthesis of benzamides. Boric acid is a simple, inexpensive, and environmentally friendly catalyst for the direct amidation of benzoic acids sciepub.com. Lewis acids, such as those based on titanium or zirconium, have also been shown to be effective catalysts for direct amidation researchgate.netnih.gov. For reactions involving activated carboxylic acid derivatives, catalysts are not always necessary, but bases like triethylamine or pyridine are often added to neutralize any acidic by-products. The choice of catalyst depends on the desired reaction pathway, with a growing emphasis on sustainable and reusable catalysts.

Table 1: Optimization of Reaction Conditions for Benzamide Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | Room Temperature to 120 °C | Lower temperatures are preferred for activated derivatives to minimize side reactions, while higher temperatures are often necessary for direct amidation to drive the reaction forward. |

| Solvent | Toluene, DMF, DCM | Toluene is effective for water removal in direct amidation. DMF and DCM are good solvents for a wide range of reactants and coupling agents. |

| Catalyst | Boric Acid, TiCl₄, ZrCl₄ | Boric acid is a green and cost-effective catalyst. Titanium and Zirconium-based catalysts are efficient Lewis acids for activating the carboxylic acid. |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of amides to reduce the environmental impact of chemical processes.

Solvent-free, or solid-state, reactions offer a significant green advantage by eliminating the use of potentially hazardous and volatile organic solvents. These reactions are often carried out by grinding the reactants together, sometimes with a catalytic amount of a solid acid or base. Microwave irradiation can be effectively combined with solvent-free conditions to accelerate the reaction.

The use of alternative, greener solvents is another important strategy. Water is the most environmentally benign solvent, and efforts have been made to develop amidation reactions that can be performed in aqueous media. Other green solvents include ionic liquids and deep eutectic solvents, which are non-volatile and can often be recycled mdpi.com. Bio-based solvents are also gaining traction as sustainable alternatives.

The development of sustainable catalysts is a cornerstone of green chemistry. This includes the use of abundant and non-toxic metals, as well as organocatalysts. Boric acid is an excellent example of a simple and green catalyst for amidation sciepub.com. Enzymes, such as lipases, are also being explored as biocatalysts for amide bond formation under mild conditions. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, minimizing waste.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions rjptonline.orgcrossref.org. In the context of this compound synthesis, microwave-assisted amidation of 3-(3-methylbutoxy)benzoic acid can be achieved rapidly, often under solvent-free conditions or with a minimal amount of a high-boiling, polar solvent mdpi.comrjptonline.org. Microwave heating is uniform and efficient, which can lead to different product distributions compared to conventional heating.

Photochemical Synthesis: Photochemical methods offer a unique approach to amide synthesis, often proceeding through radical intermediates under mild conditions. While direct photochemical amidation of benzoic acids is less common, photochemical methods can be used to generate reactive intermediates or to facilitate C-H functionalization on the benzamide scaffold. Photoredox catalysis, using visible light, is a rapidly developing field that provides green and selective routes to complex molecules.

Table 2: Green Chemistry Approaches in Benzamide Synthesis

| Approach | Description | Advantages |

|---|---|---|

| Solvent-Free Reactions | Reactions are conducted in the absence of a solvent, often with grinding or microwave irradiation. | Reduces solvent waste, simplifies work-up, and can lead to faster reactions. |

| Alternative Solvents | Use of water, ionic liquids, deep eutectic solvents, or bio-based solvents. | Reduces the use of volatile and toxic organic solvents, enhancing safety and sustainability. |

| Sustainable Catalysts | Employment of non-toxic, abundant catalysts like boric acid, enzymes, or recyclable heterogeneous catalysts. | Minimizes waste and environmental impact associated with heavy metal catalysts. |

| Microwave-Assisted Synthesis | Utilization of microwave irradiation to accelerate reactions. | Significantly reduces reaction times, often improves yields, and allows for solvent-free conditions rjptonline.orgcrossref.org. |

| Photochemical Synthesis | Use of light to initiate and drive chemical reactions. | Offers mild reaction conditions and unique reactivity pathways. |

Derivatization and Analog Synthesis Strategies

The synthesis of analogs of this compound can be achieved by modifying different parts of the molecule. This section focuses on modifications of the benzene (B151609) ring.

The benzene ring of this compound can be functionalized through various electrophilic aromatic substitution reactions. The existing substituents—the 3-(3-methylbutoxy) group (an alkoxy group) and the benzamide group—will direct the position of the incoming electrophile.

The alkoxy group is an ortho-, para-directing and activating group due to its electron-donating resonance effect. The amide group is a meta-directing and deactivating group. The directing effects of these two groups will influence the regioselectivity of the substitution. The positions ortho and para to the strongly activating alkoxy group (positions 2, 4, and 6) are the most likely sites for electrophilic attack.

Halogenation: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for bromination and chlorination, respectively, often in the presence of a catalyst. The halogen will preferentially substitute at the positions activated by the alkoxy group.

Nitration: Nitration can be carried out using a mixture of nitric acid and sulfuric acid. The nitro group is expected to be introduced at one of the positions activated by the alkoxy group. Subsequent reduction of the nitro group to an amino group provides a handle for further functionalization.

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl or alkyl groups onto the benzene ring. Due to the deactivating nature of the amide group, these reactions may require harsher conditions. The substitution pattern will again be primarily dictated by the activating alkoxy group.

The synthesis of specific derivatives would require careful consideration of the interplay between the directing effects of the existing substituents and the reaction conditions.

Variations of the Alkyl Chain (e.g., Isomers, Homologs)

The synthesis of this compound and its isomers and homologs is readily achieved through the Williamson ether synthesis. masterorganicchemistry.comyoutube.comyoutube.com This well-established S\textsubscript{N}2 reaction involves the nucleophilic attack of the phenoxide ion of 3-hydroxybenzamide on a suitable alkyl halide. masterorganicchemistry.comyoutube.comyoutube.com The general synthetic strategy commences with the deprotonation of 3-hydroxybenzamide using a suitable base to form the more nucleophilic phenoxide. This is then followed by the introduction of the desired alkyl halide.

To obtain this compound, 3-hydroxybenzamide is treated with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. This is followed by the addition of 1-bromo-3-methylbutane (B150244). The reaction typically proceeds at an elevated temperature to ensure a reasonable reaction rate.

The versatility of this method allows for the straightforward synthesis of various isomers and homologs by simply altering the alkyl halide used in the second step. For instance, isomers such as 3-(pentan-2-yloxy)benzamide or 3-(2-methylbutoxy)benzamide can be synthesized using 2-bromopentane or 1-bromo-2-methylbutane, respectively. Similarly, homologs like 3-(butoxy)benzamide or 3-(hexyloxy)benzamide can be prepared using 1-bromobutane or 1-bromohexane.

The choice of a primary alkyl halide is crucial for the success of the Williamson ether synthesis, as secondary and tertiary alkyl halides can lead to competing elimination reactions, reducing the yield of the desired ether product. youtube.com

Below is a table summarizing the synthesis of various isomers and homologs of this compound:

| Target Compound | Starting Alkyl Halide |

| This compound | 1-bromo-3-methylbutane |

| 3-(pentyloxy)benzamide | 1-bromopentane |

| 3-(2-methylbutoxy)benzamide | 1-bromo-2-methylbutane |

| 3-(pentan-2-yloxy)benzamide | 2-bromopentane |

| 3-(hexyloxy)benzamide | 1-bromohexane |

Heteroatom Incorporation into the Alkyl Chain or Benzamide Moiety

The synthetic framework for this compound can be extended to incorporate heteroatoms such as oxygen, sulfur, or nitrogen into either the alkyl side chain or the benzamide ring itself. These modifications can significantly alter the physicochemical properties of the parent molecule.

Heteroatoms in the Alkyl Chain

To introduce heteroatoms into the alkoxy side chain, the Williamson ether synthesis remains the core strategy, but with the use of functionalized alkyl halides.

Oxygen: For the incorporation of an additional ether linkage, an alkyl halide containing an ether moiety, such as 2-(2-bromoethoxy)ethanol, can be employed. The synthesis would proceed by reacting 3-hydroxybenzamide with this bifunctional reagent under standard Williamson ether synthesis conditions. To create longer polyether chains, oligoethylene glycol-based halides can be utilized.

Sulfur: To introduce a thioether linkage, an alkyl halide containing a sulfide group is required. For example, reacting 3-hydroxybenzamide with 2-(ethylthio)ethyl chloride in the presence of a base would yield 3-(2-(ethylthio)ethoxy)benzamide. The synthesis of such thioether-containing alkyl halides can be achieved through the reaction of a haloalcohol with a thiol.

Nitrogen: The incorporation of a nitrogen atom can be achieved by using a protected aminoalkyl halide. For instance, N-(2-bromoethyl)phthalimide can be reacted with 3-hydroxybenzamide. The phthalimide protecting group can then be removed by hydrazinolysis to yield the corresponding 3-(2-aminoethoxy)benzamide. Direct alkylation with haloamines is also possible but can lead to mixtures of primary, secondary, and tertiary amines due to overalkylation. youtube.com

Below is a table outlining the synthesis of analogs with heteroatoms in the alkyl chain:

| Heteroatom | Example Target Compound | Required Functionalized Alkyl Halide |

| Oxygen | 3-(2-(2-methoxyethoxy)ethoxy)benzamide | 1-bromo-2-(2-methoxyethoxy)ethane |

| Sulfur | 3-(2-(methylthio)ethoxy)benzamide | 2-(methylthio)ethyl chloride |

| Nitrogen | 3-(2-aminoethoxy)benzamide | N-(2-bromoethyl)phthalimide (followed by deprotection) |

Heteroatoms in the Benzamide Moiety

Introducing heteroatoms directly onto the benzamide ring of this compound can be accomplished through electrophilic aromatic substitution reactions. nih.govwikipedia.org The existing alkoxy group is an activating, ortho-, para-directing group, while the benzamide group is a deactivating, meta-directing group. The outcome of the substitution will depend on the reaction conditions and the directing effects of these two substituents.

Halogenation: Halogens such as chlorine or bromine can be introduced onto the aromatic ring using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in the presence of a catalyst. The position of substitution will be influenced by the combined directing effects of the alkoxy and amide groups.

Nitration: Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. researchgate.net This reaction introduces a nitro group, which can subsequently be reduced to an amino group, providing a route to amino-substituted benzamide analogs.

The specific isomeric products obtained from these electrophilic substitution reactions would need to be determined experimentally, as the directing effects of the two substituents can lead to a mixture of products.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

High-resolution NMR spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. For this compound, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete picture of the proton and carbon environments, as well as their intricate connectivities.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton (¹H) and carbon (¹³C) signals of this compound, a suite of two-dimensional (2D) NMR experiments is employed. These techniques resolve spectral overlap and reveal through-bond and through-space correlations, which are crucial for assembling the molecular structure.

Correlation SpectroscopY (COSY): The ¹H-¹H COSY spectrum is instrumental in identifying proton-proton coupling networks within the molecule. For this compound, COSY correlations would be expected between the adjacent protons in the isopentyl group and within the aromatic ring. For instance, the methylene (B1212753) protons of the butoxy chain would show correlations to the adjacent methine and other methylene protons. Similarly, the aromatic protons would exhibit correlations consistent with their substitution pattern.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This is essential for assigning the carbon signals based on the already assigned proton signals. Each CH, CH₂, and CH₃ group in this compound would produce a cross-peak in the HSQC spectrum, linking the proton chemical shift to its corresponding carbon chemical shift.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds. This is particularly powerful for connecting different fragments of the molecule. For example, HMBC would show correlations from the methylene protons of the 3-methylbutoxy group to the aromatic carbon at position 3, confirming the ether linkage. Correlations from the aromatic protons to the carbonyl carbon would establish the benzamide core.

Nuclear Overhauser Effect SpectroscopY (NOESY): The NOESY experiment detects through-space correlations between protons that are in close proximity, providing insights into the molecule's conformation. In this compound, NOESY could reveal spatial relationships between the protons of the 3-methylbutoxy side chain and the protons on the aromatic ring, helping to define the preferred orientation of the side chain relative to the ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 (C=O) | - | ~168 | H-2, H-6 |

| 2 | ~7.5 (d) | ~128 | C-4, C-6, C=O |

| 3 | - | ~159 | H-2, H-4, O-CH₂ |

| 4 | ~7.1 (t) | ~119 | C-2, C-5, C-6 |

| 5 | ~7.3 (t) | ~129 | C-3, C-4 |

| 6 | ~7.4 (d) | ~122 | C-2, C-4, C=O |

| O-CH₂ | ~4.0 (t) | ~67 | C-3, C-CH₂ |

| CH₂ | ~1.8 (m) | ~38 | O-CH₂, CH |

| CH | ~2.0 (m) | ~25 | CH₂, CH₃ |

| CH₃ | ~0.9 (d) | ~22 | CH, CH₂ |

| NH₂ | ~5.5-7.5 (br s) | - | C=O |

Note: Predicted values are based on standard functional group chemical shifts and may vary based on solvent and other experimental conditions.

Advanced Solvent and Temperature-Dependent NMR Studies

The chemical shifts of certain protons, particularly those involved in hydrogen bonding like the amide (NH₂) protons, can be sensitive to changes in solvent and temperature. Performing NMR experiments in different solvents (e.g., CDCl₃, DMSO-d₆) can help to identify these exchangeable protons. Variable temperature NMR studies can provide information on conformational dynamics, such as the rotation around the C-O bond of the ether linkage or restricted rotation around the C-N amide bond.

Quantitative NMR Applications

Quantitative NMR (qNMR) is a powerful technique for determining the purity of a sample or the concentration of a solution without the need for a specific reference standard of the analyte. By integrating the signals of the analyte against a certified internal standard of known concentration, the precise quantity of this compound in a sample can be determined. The well-resolved signals in the aromatic region or the distinct signals of the 3-methylbutoxy group would be suitable for integration in a qNMR experiment.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming its atomic composition. For this compound (C₁₂H₁₇NO₂), the expected exact mass would be calculated and compared to the experimental value, typically with a mass accuracy of less than 5 ppm.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of a selected precursor ion, in this case, the molecular ion of this compound. By inducing fragmentation through collision-induced dissociation (CID), a characteristic fragmentation pattern is generated, which provides valuable structural information. The fragmentation pathways can be predicted based on the functional groups present in the molecule.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (Predicted) | Ion Structure | Plausible Fragmentation Pathway |

| 207 | [C₁₂H₁₇NO₂]⁺ | Molecular Ion |

| 190 | [C₁₂H₁₄NO]⁺ | Loss of NH₃ (Ammonia) |

| 121 | [C₇H₅O₂]⁺ | Cleavage of the ether bond (loss of C₅H₁₁ radical) |

| 120 | [C₇H₆NO]⁺ | α-cleavage at the ether linkage |

| 105 | [C₇H₅O]⁺ | Loss of NH₂ from the benzoyl cation |

| 71 | [C₅H₁₁]⁺ | Isopentyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

The fragmentation of this compound would likely involve characteristic losses, such as the cleavage of the C-O ether bond, leading to the formation of a stable benzoyl-containing cation and the isopentyl radical or cation. Further fragmentation of the benzoyl portion would also be expected. The analysis of these fragmentation patterns provides a fingerprint for the molecule and confirms the connectivity of its constituent parts.

Ion Mobility Spectrometry Integration

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. veritasinnovation.com When integrated with mass spectrometry (IM-MS), it provides an additional dimension of separation, offering significant advantages for the analysis of complex mixtures and the characterization of molecular structure. nih.gov The core principle of IMS involves introducing ionized molecules into a drift tube filled with a neutral buffer gas. veritasinnovation.com An electric field propels the ions through the tube, and their drift time to a detector is measured. nih.gov Ions with a larger, more extended structure will experience more collisions with the buffer gas and thus have a longer drift time compared to more compact ions of the same mass-to-charge ratio. veritasinnovation.com

This technique is particularly powerful for distinguishing between isomers and conformers, which may be indistinguishable by mass spectrometry alone. researchgate.net For a molecule like this compound, the flexible isobutoxy chain allows for the existence of multiple conformers in the gas phase. These different spatial arrangements would result in distinct collision cross-sections (CCS), which is a measure of the ion's size and shape as it tumbles through the drift gas. IM-MS can separate these conformers, providing unique CCS values for each. This capability allows for a deeper understanding of the molecule's conformational landscape.

The integration of IMS can enhance analytical throughput and sensitivity. nih.gov The rapid, millisecond-timescale separation of IMS is complementary to the slower timescale of liquid chromatography, creating a powerful multi-dimensional analytical platform. nih.gov

| Conformer | Postulated Shape | Theoretical Collision Cross-Section (CCS) in N₂ (Ų) |

| Conformer A | Extended | 155.4 |

| Conformer B | Globular/Folded | 148.9 |

| Conformer C | Partially Folded | 151.2 |

| Note: This table presents hypothetical data for illustrative purposes, demonstrating how IMS could distinguish potential conformers of this compound based on their shape. |

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful, non-destructive tool for identifying functional groups and probing the molecular structure of compounds. americanpharmaceuticalreview.commdpi.com These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to the vibrations of their chemical bonds. bruker.com An FTIR or Raman spectrum serves as a unique molecular "fingerprint," allowing for detailed structural analysis. americanpharmaceuticalreview.com The two methods are complementary, as some vibrational modes may be strong in Raman and weak or absent in IR, and vice versa. americanpharmaceuticalreview.com

| Functional Group | Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| Amide (N-H) | Symmetric & Asymmetric Stretch | 3350 - 3180 (two bands) | 3350 - 3180 (weak) |

| Aromatic (C-H) | Stretch | 3100 - 3000 | 3100 - 3000 (strong) |

| Aliphatic (C-H) | Stretch | 2960 - 2850 | 2960 - 2850 (strong) |

| Amide (C=O) | Stretch (Amide I) | ~1650 (strong) | ~1650 (medium) |

| Aromatic (C=C) | Ring Stretch | 1600, 1580, 1450 | 1600, 1580, 1450 (strong) |

| Amide (N-H) | Bend (Amide II) | ~1640 | Weak/Absent |

| Ether (Ar-O-C) | Asymmetric Stretch | 1275 - 1200 | 1275 - 1200 |

| Ether (C-O-C) | Symmetric Stretch | 1075 - 1020 | 1075 - 1020 |

Theoretical-Experimental Correlation of Vibrational Modes

A comprehensive assignment of the vibrational modes observed in experimental FTIR and Raman spectra can be achieved by correlating them with theoretical calculations. researchgate.net This approach typically involves using quantum chemical methods, such as Density Functional Theory (DFT), to calculate the optimized molecular geometry and predict the vibrational frequencies and intensities. researchgate.net The explanation of an experimental molecular vibrational spectrum is highly dependent on theoretical vibrational mode analysis, as no experimental method can directly observe the atomic movements for a specific frequency. nih.gov

For this compound, a DFT calculation (e.g., using the B3LYP functional with a basis set like 6-311++G(d,p)) would be performed on the molecule's optimized structure. The resulting theoretical frequencies are often systematically higher than the experimental ones due to the harmonic approximation used in the calculations. researchgate.net Therefore, the calculated wavenumbers are typically scaled using a uniform scaling factor to improve the agreement with experimental data. researchgate.net This correlation allows for a reliable assignment of each experimental band to a specific atomic motion, such as the C=O stretch or a CH₂ rocking mode. Furthermore, the Potential Energy Distribution (PED) analysis from the calculation can quantify the contribution of different internal coordinates to each vibrational mode, resolving ambiguities in band assignments. nih.gov

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Scaled Theoretical Wavenumber (cm⁻¹) | Potential Energy Distribution (PED) |

| ν(N-H) asym | 3352 | 3355 | 99% N-H stretch |

| ν(N-H) sym | 3185 | 3188 | 98% N-H stretch |

| ν(C=O) | 1653 | 1650 | 85% C=O str, 10% C-N str |

| δ(N-H) | 1641 | 1638 | 75% N-H bend, 15% C-N str |

| ν(Ar-O) | 1255 | 1252 | 60% C-O str, 30% C-C str |

| Note: This table presents hypothetical but representative data for this compound to illustrate the correlation between experimental and theoretical vibrational data. |

Solvent Effects on Vibrational Spectra

The vibrational spectrum of a molecule can be influenced by its environment, particularly the solvent in which it is dissolved. researchgate.net Solute-solvent interactions, such as hydrogen bonding, can lead to noticeable shifts in the peak positions of specific functional groups. americanpharmaceuticalreview.com For this compound, the primary amide group is the most susceptible to such effects.

In a non-polar, aprotic solvent (e.g., hexane (B92381) or CCl₄), the molecule experiences minimal specific interactions, and the observed frequencies are close to those in the gas phase. In contrast, in polar, hydrogen-bond-accepting solvents (like dimethyl sulfoxide, DMSO) or hydrogen-bond-donating solvents (like methanol), the solvent molecules can interact directly with the amide's N-H and C=O groups. Hydrogen bonding to the carbonyl oxygen typically weakens the C=O bond, resulting in a red shift (a decrease in frequency) of the Amide I band. researchgate.net Similarly, the N-H bonds can act as hydrogen bond donors to the solvent, which also leads to a red shift in their stretching frequencies. The magnitude of these shifts can provide qualitative information about the strength of the solute-solvent interactions.

| Solvent | Dielectric Constant (ε) | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) |

| Hexane | 1.88 | ~3350, ~3180 | ~1665 |

| Chloroform | 4.81 | ~3342, ~3175 | ~1658 |

| Tetrahydrofuran (B95107) (THF) | 7.6 | ~3335, ~3168 | ~1652 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | ~3320, ~3155 | ~1645 |

| Note: This table shows plausible hypothetical frequency shifts for key functional groups of this compound in solvents of varying polarity. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive experimental science for determining the precise atomic and molecular structure of a compound in its crystalline solid state. wikipedia.org This technique can unambiguously establish the three-dimensional arrangement of atoms, providing exact measurements of bond lengths, bond angles, and torsional angles that define the molecule's conformation. It has been a cornerstone in the development of structural chemistry. wikipedia.org

The fundamental principle involves irradiating a crystalline sample with X-rays. The crystal lattice, with its regularly repeating arrangement of molecules, acts as a three-dimensional diffraction grating for the X-rays. youtube.com By measuring the directions and intensities of the diffracted beams, a crystallographer can generate a three-dimensional map of the electron density within the crystal. wikipedia.org From this map, a model of the atomic positions can be built and refined. The initial and often most critical step in this process is the growth of a high-quality single crystal suitable for diffraction analysis. wikipedia.org

Single-Crystal X-ray Diffraction (SCXRD)

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure determination of crystalline materials. rigaku.com The technique requires a single, defect-free crystal, typically larger than 0.1 mm in all dimensions. wikipedia.org In a modern diffractometer, the crystal is mounted on a goniometer and rotated while being illuminated by a monochromatic X-ray beam. youtube.com A detector, such as a CCD or pixel detector, records the resulting diffraction pattern, which consists of a regular pattern of reflections (spots). wikipedia.org

The intensity of each reflection is measured, and this dataset is used to solve the crystal structure. Computational methods, often referred to as direct methods, are used to resolve the phase problem and generate an initial electron density map. wikipedia.org This map is then interpreted to build a molecular model, which is subsequently refined against the experimental data to yield highly precise atomic coordinates, thermal displacement parameters, and other structural details. The final refined structure provides an unparalleled view of the molecule's solid-state conformation.

| Crystallographic Parameter | Illustrative Value for a Benzamide Derivative |

| Chemical Formula | C₁₂H₁₇NO₂ |

| Formula Weight | 207.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.15 |

| b (Å) | 8.54 |

| c (Å) | 14.23 |

| β (°) | 98.5 |

| Volume (ų) | 1218 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.129 |

| Note: This table provides hypothetical but typical crystallographic data for a molecule similar in size and composition to this compound. |

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules of this compound arrange themselves in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. esrf.fr The analysis of these interactions is crucial for understanding the solid-state properties of the material. Based on the structure of this compound, several key interactions can be anticipated.

Polymorphism and Co-crystallization Studies

Following a comprehensive review of scientific literature and chemical databases, no specific studies on the polymorphism or co-crystallization of this compound have been identified. The phenomenon of polymorphism, where a single compound exists in multiple crystalline forms with different physical properties, is a subject of significant interest in materials science and pharmaceuticals. wikipedia.org Similarly, co-crystallization, the process of forming a crystalline structure containing two or more different molecules in a stoichiometric ratio, is a widely used technique to enhance the physicochemical properties of active pharmaceutical ingredients. Current time information in Bangalore, IN.nih.govmjbas.com

While extensive research exists on the polymorphic behavior of the parent compound, benzamide, and various other derivatives, this body of work does not extend to this compound. nih.govchemrxiv.org Benzamide itself is known to exhibit at least four polymorphic forms, and its behavior is often influenced by the presence of other molecules, leading to the formation of solid solutions. nih.gov

Co-crystal engineering of benzamide and its derivatives has also been explored to modify properties like solubility and stability. nih.govnih.gov These studies often involve selecting coformers based on their ability to form robust hydrogen-bonding networks with the amide functional group. nih.gov Common coformers include carboxylic acids and other molecules with complementary functional groups. nih.gov

However, the specific influence of the 3-methylbutoxy substituent on the crystal packing and potential for polymorphism or co-crystal formation of this compound remains an uninvestigated area in the available scientific literature. Detailed research, including crystallographic analysis and spectroscopic characterization, would be required to determine if this compound exhibits these solid-state phenomena. Such studies would typically involve screening various crystallization conditions (e.g., different solvents, temperatures, and the presence of coformers) and analyzing the resulting solids using techniques like X-ray diffraction, differential scanning calorimetry, and infrared spectroscopy. wikipedia.orgmjbas.com

Without such dedicated experimental studies, any discussion of the polymorphic or co-crystalline properties of this compound would be purely speculative and fall outside the scope of this scientifically grounded article.

Theoretical and Computational Chemistry Investigations of this compound

Exploration of Non Biological Applications and Advanced Materials Science

Applications in Polymer Chemistry

The unique combination of a rigid aromatic ring, a hydrogen-bonding amide group, and a flexible, branched alkyl chain in 3-(3-methylbutoxy)benzamide points to its potential utility in polymer science, both as a monomer and as a functional additive.

Monomer or Additive in Polymer Synthesis

As a monomer, this compound could be incorporated into polymer backbones, for example, in the synthesis of specialty polyamides. The benzamide (B126) group can participate in polymerization reactions, while the 3-methylbutoxy side chain would introduce flexibility and influence solubility.

More commonly, molecules with similar structures are utilized as additives to modify the properties of existing polymers. In this capacity, this compound could function as a plasticizer. Plasticizers are additives that increase the flexibility and durability of a material by embedding themselves between polymer chains, thereby reducing intermolecular forces and lowering the glass transition temperature (Tg) kinampark.comkinampark.com. The isopentyl group would enhance its compatibility with various polymer matrices.

Influence on Polymer Thermal and Mechanical Properties

The incorporation of this compound as an additive is anticipated to have a significant impact on the thermal and mechanical properties of a polymer.

Thermal Properties: By acting as a plasticizer, it would likely lower the glass transition temperature (Tg) of the host polymer, making it more flexible at lower temperatures kinampark.com. The extent of this depression would depend on the concentration of the additive and its miscibility with the polymer.

Mechanical Properties: The introduction of this compound could lead to a decrease in tensile strength and modulus while increasing the elongation at break researchgate.net. This trade-off is a characteristic effect of plasticizers, which enhance flexibility at the cost of rigidity kinampark.com. The branched nature of the 3-methylbutoxy group might offer a more pronounced effect on flexibility compared to a linear chain of the same length due to increased free volume.

Hypothetical Data on Polymer Properties with this compound as an Additive:

| Property | Base Polymer (Hypothetical) | Polymer + 10% Additive (Projected) |

| Glass Transition (Tg) | 100 °C | 85 °C |

| Tensile Strength (MPa) | 50 | 40 |

| Elongation at Break (%) | 5 | 20 |

Role in Supramolecular Chemistry and Self-Assembly

The molecular structure of this compound is well-suited for participating in supramolecular chemistry, where non-covalent interactions drive the spontaneous organization of molecules into larger, ordered structures beilstein-journals.orgnih.gov.

Hydrogen Bonding Networks and Crystal Engineering

The benzamide functional group is a classic motif for forming robust hydrogen bonds. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This allows molecules of this compound to link together, forming chains or more complex networks in the solid state nih.govnih.gov. The principles of crystal engineering can be used to predict and control these hydrogen-bonding patterns to create materials with specific crystalline architectures nih.gov. The presence of the 3-methylbutoxy substituent would influence the packing of these networks, potentially leading to unique crystal symmetries and morphologies researchgate.net.

Formation of Ordered Structures and Nanomaterials

The self-assembly of molecules like this compound can lead to the formation of well-defined nanostructures beilstein-journals.orgresearchgate.netepj.org. The interplay between the hydrogen bonding of the benzamide groups and the van der Waals interactions of the aromatic rings and alkyl chains can direct the assembly process. Depending on the conditions (e.g., solvent, temperature), this could result in the formation of nanofibers, nanoribbons, or other ordered aggregates reading.ac.uk. These self-assembled nanomaterials can exhibit collective properties that are distinct from the individual molecules researchgate.net.

Potential as a Component in Functional Materials

The specific functionalities within this compound suggest its potential as a building block for various functional materials.

The aromatic ring and amide group can be part of a larger conjugated system in polymers designed for electronic or optical applications. Aromatic polyamides, for instance, are known for their high performance and thermal stability mdpi.com. By modifying the side chains, as with the 3-methylbutoxy group, properties like processability and solubility can be tailored without compromising the desirable characteristics of the polymer backbone. Such functional polymers could find use in membranes, coatings, or as components in electronic devices.

Photoreactive or Photoresponsive Materials

A thorough review of scientific databases and literature reveals a notable absence of research pertaining to the use of this compound in the development of photoreactive or photoresponsive materials. Materials in this category are designed to undergo a physical or chemical change upon exposure to light, a property that is foundational to technologies such as photochromic lenses, optical data storage, and photolithography.

Currently, there are no published studies that investigate the photochemical properties of this compound or suggest its incorporation into polymeric or crystalline structures intended for photoresponsive applications. The fundamental characteristics required for such applications, including significant changes in molecular geometry, absorption spectra, or refractive index upon irradiation, have not been documented for this specific compound. Consequently, its potential as a photoreactive or photoresponsive material remains entirely theoretical and unsubstantiated by empirical evidence.

Components for Electronic Devices or Sensors

In the realm of electronics, organic compounds are increasingly utilized as active components in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and chemical sensors. These applications often rely on specific electronic properties, such as charge mobility, electroluminescence, or the ability to interact selectively with target analytes.

An extensive search of the scientific and patent literature indicates that this compound has not been identified as a component in the fabrication of electronic devices or sensors. There is no available data on its electrical conductivity, semiconducting properties, or its potential as a dielectric material. Similarly, its utility as a recognition element in chemical sensors has not been explored. The specific combination of the benzamide and 3-methylbutoxy groups in this molecule has not been linked to any electronic or sensing functionalities in published research.

Analytical Standards and Reference Compounds

Analytical standards are crucial for the validation and calibration of analytical instrumentation, ensuring the accuracy and reproducibility of experimental results. These reference compounds must be of high purity and well-characterized.

Use in Chromatographic Separations

In analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), reference standards are used to determine the retention times and to quantify the presence of specific compounds in a mixture. There is no evidence in the current body of scientific literature to suggest that this compound is used as a standard for chromatographic separations. It is not listed in major pharmacopeias or by leading suppliers of analytical standards as a reference material for any specific analytical method.

Reference for Spectroscopic Libraries

Spectroscopic libraries, such as those for mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy, are vital for the identification of unknown substances. These libraries contain the spectral data of well-characterized compounds. While the synthesis and basic characterization of various benzamide derivatives have been described in scientific literature, there is no indication that the spectral data for this compound has been included in any major, publicly accessible spectroscopic libraries as a reference compound. Its spectral properties are not documented in a way that would facilitate its use as a widespread analytical reference.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Related Benzamide (B126) Derivatives

The synthesis of benzamide derivatives is a cornerstone of organic chemistry. nih.gov Traditional methods often involve the coupling of a carboxylic acid with an amine, frequently requiring activating agents. For 3-(3-methylbutoxy)benzamide, a plausible conventional route would involve the Williamson ether synthesis between 3-hydroxybenzamide (B181210) and an isoamyl halide, or the amidation of 3-(3-methylbutoxy)benzoic acid.

Future research should focus on developing more efficient, sustainable, and versatile synthetic methodologies. Areas ripe for exploration include:

Continuous Flow Synthesis: Shifting from batch to continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times and potentially improve yields by providing rapid and uniform heating.

Novel Coupling Reagents and Catalysts: The development of new, more efficient coupling reagents can minimize side reactions and reduce the need for harsh reaction conditions. Palladium-based catalysts, for instance, have been used for the synthesis of some benzamide derivatives. nih.gov

| Methodology | Potential Advantages | Key Research Focus | Hypothetical Reaction Time | Projected Yield |

|---|---|---|---|---|

| Conventional Batch Synthesis | Well-established procedures | Optimization of existing conditions | 8-24 hours | 60-75% |

| Microwave-Assisted Synthesis | Rapid reaction rates, higher energy efficiency | Solvent screening and power optimization | 10-60 minutes | 70-90% |

| Continuous Flow Synthesis | Enhanced safety, scalability, and process control | Reactor design and catalyst immobilization | 2-30 minutes (residence time) | >85% |

| Catalytic Amidation | Atom economy, reduced waste | Development of novel, reusable catalysts | 4-12 hours | 80-95% |

Advanced Mechanistic Studies using In Situ Spectroscopic Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic processes and ensuring product quality. youtube.com While traditional analytical methods rely on analyzing samples withdrawn from a reaction, in situ spectroscopic techniques allow for real-time monitoring of the reaction as it occurs. spectroscopyonline.com

For the synthesis of this compound, these advanced techniques could provide invaluable insights:

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy: This can track the concentration of reactants, intermediates, and products in real-time by monitoring their characteristic vibrational frequencies. For example, it could follow the disappearance of the N-H stretches of an amine and the appearance of the amide C=O stretch.

In Situ Raman Spectroscopy: Complementary to FTIR, Raman spectroscopy is particularly useful for monitoring reactions in aqueous media and for studying catalyst structures.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about species in the reaction mixture, helping to identify transient intermediates that are crucial to the reaction mechanism.

| In Situ Technique | Type of Information Provided | Application to this compound Synthesis |

|---|---|---|

| FTIR Spectroscopy | Functional group transformation, reaction kinetics | Monitoring the conversion of the carboxylic acid/amine to the final amide product. |

| Raman Spectroscopy | Molecular vibrations, catalyst structure | Observing changes in the aromatic ring substitution pattern and catalyst state. |

| NMR Spectroscopy | Detailed molecular structure, identification of intermediates | Detecting and characterizing transient species, such as activated esters or tetrahedral intermediates. |

| UV-Vis Spectroscopy | Electronic transitions, chromophore changes | Tracking the formation of conjugated systems or colored byproducts. |

Integration of Machine Learning for Predictive Synthesis and Property Forecasting

The intersection of chemistry and artificial intelligence is creating new paradigms in chemical research. Machine learning (ML) can analyze vast datasets to identify patterns and make predictions, accelerating the discovery and development of new molecules and materials. nih.govresearchgate.net

For this compound and its analogues, ML could be transformative:

Predictive Synthesis: ML models can be trained on large reaction databases to predict the optimal conditions (e.g., catalyst, solvent, temperature) for a desired synthetic transformation, minimizing the need for extensive experimental screening. nih.gov

Property Forecasting: By analyzing the chemical structure, ML algorithms can predict a wide range of physicochemical properties, such as solubility, melting point, and spectroscopic signatures. Quantitative Structure-Activity Relationship (QSAR) models can correlate molecular structures with their biological or physical properties. nih.gov

| ML Model Input (Molecular Descriptors) | Predicted Output (Property) | Potential Impact |

|---|---|---|

| Molecular weight, LogP, number of rotatable bonds | Aqueous Solubility | Guides formulation for potential applications. |

| Topological polar surface area, hydrogen bond donors/acceptors | Melting Point | Informs purification and material processing conditions. |

| Electronic descriptors (e.g., HOMO/LUMO energies) | UV-Vis Absorption Max (λmax) | Predicts optical properties for materials science applications. |

| Structural fragments, connectivity indices | Reaction Yield under specific conditions | Accelerates synthesis optimization. |

Exploration of New Non-Biological Applications based on Computational Predictions

While benzamides are often explored for their biological activity, their structural features—an aromatic ring, a rigid amide linker, and a flexible alkyl ether chain—make them interesting candidates for materials science. Computational chemistry provides powerful tools to predict the properties of molecules before they are ever synthesized. longdom.orgworldscientific.com

Density Functional Theory (DFT): DFT calculations can predict electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These are crucial for assessing a molecule's potential as an organic semiconductor or in optoelectronic devices.

Molecular Dynamics (MD) Simulations: MD simulations can predict how molecules will pack in a solid state or behave in a liquid, which is essential for designing materials like liquid crystals or specialized polymers.

Based on its structure, computational studies could explore the suitability of this compound for applications such as:

Organic Electronics: The conjugated system of the benzene (B151609) ring could be functionalized to tune electronic properties.

Liquid Crystals: The combination of a rigid core and a flexible tail is a common motif in liquid crystalline materials.

High-Performance Polymers: The benzamide unit can be incorporated into polymer backbones to enhance thermal stability and mechanical strength.

| Potential Application | Key Molecular Property to Investigate | Computational Method |

|---|---|---|

| Organic Semiconductor | HOMO/LUMO energy levels, charge mobility | Density Functional Theory (DFT) |

| Liquid Crystal | Molecular shape (anisotropy), intermolecular interactions | Molecular Dynamics (MD) |

| Polymer Monomer | Reactivity of functional groups, thermal stability | DFT, MD |

| Specialty Solvent | Polarity, boiling point, viscosity | MD, QSPR |

Multi-Scale Modeling Approaches for Complex Systems

To truly understand and design functional materials or complex chemical processes, it is often necessary to bridge different length and time scales. nobelprize.orgfiveable.me Multi-scale modeling accomplishes this by combining different computational techniques, each suited to a specific scale. unirioja.esacs.org

For a system involving this compound, a multi-scale approach could look like this:

Quantum Mechanics (QM): At the most fundamental level, QM methods like DFT would be used to accurately describe the electronic structure and reactivity of a single molecule or a small cluster of molecules.

Atomistic Modeling (Molecular Mechanics/Dynamics): Using classical force fields, this level can simulate the behavior of thousands of molecules over nanoseconds, revealing information about bulk properties, self-assembly, and conformational dynamics.

Mesoscale/Coarse-Graining: To study larger systems over longer timescales (micrometers and microseconds), groups of atoms are represented as single beads. This allows for the simulation of phenomena like phase separation in polymer blends or the formation of large aggregates.

| Modeling Scale | Typical Phenomena Investigated | Example for this compound |

|---|---|---|

| Quantum (picometers, femtoseconds) | Reaction mechanisms, electronic properties, spectroscopy | Calculating the transition state for its synthesis. |

| Atomistic (nanometers, nanoseconds) | Bulk liquid properties, crystal packing, protein-ligand binding | Simulating its diffusion in a polymer matrix. |

| Mesoscale (micrometers, microseconds) | Polymer morphology, self-assembly of large structures | Modeling the phase behavior of a blend containing a polymer derived from this molecule. |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3-(3-methylbutoxy)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a benzoyl chloride derivative with an appropriate amine or alcohol under nucleophilic acyl substitution. For the 3-methylbutoxy side chain, a Williamson ether synthesis may precede benzamide formation. Key steps include:

- Reagent Selection : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI for amide bond formation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

- Validation : Confirm structure via -NMR (e.g., δ 1.0–1.5 ppm for methylbutoxy protons) and LC-MS .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : A multi-technique approach is essential:

- Spectroscopy : -/-NMR for substituent position verification (e.g., aromatic protons at δ 6.5–8.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) .

- Chromatography : HPLC with UV detection for purity assessment .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Enzyme Inhibition : Use fluorogenic substrates for kinases or proteases (e.g., ATPase assays for kinase targets) .

- Cellular Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .

- Controls : Include 3-aminobenzamide (a known PARP inhibitor) as a reference for poly(ADP-ribose) synthetase inhibition studies .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from off-target effects or assay variability. Mitigation strategies include:

- Dose-Response Curves : Establish EC values across multiple concentrations .

- Comparative Assays : Test against structurally related compounds (e.g., trifluoromethyl or chloro-substituted benzamides) to isolate substituent effects .

- Metabolic Profiling : Use LC-MS/MS to identify metabolites that may interfere with activity .

Q. What mechanistic insights guide the optimization of reaction conditions for large-scale synthesis?

- Methodological Answer : Reaction pathways diverge based on conditions:

- Acidic vs. Basic Media : Under acidic conditions, single-electron-transfer (SET) mechanisms dominate, favoring halogenation; basic conditions promote organometallic C-H activation for methoxylation .

- Catalyst Screening : Copper(II) salts (e.g., Cu(OAc)) enhance aerobic oxidation efficiency .

- Scale-Up Adjustments : Replace LiAlH (hazardous) with NaBH for safer reductions .

Q. How do substituents on the benzamide core influence physicochemical properties?

- Methodological Answer : Use computational and experimental tools:

- LogP Calculations : Predict lipophilicity via software (e.g., ChemAxon) to correlate with membrane permeability .

- Solubility Profiling : Test in DMSO/PBS mixtures; electron-withdrawing groups (e.g., -CF) reduce aqueous solubility .

- Thermal Stability : DSC (Differential Scanning Calorimetry) to assess melting points and degradation thresholds .

Q. What strategies validate the specificity of this compound in target-binding studies?

- Methodological Answer : Combine biophysical and cellular approaches:

- SPR (Surface Plasmon Resonance) : Measure binding kinetics (k/k) to purified targets .

- CRISPR Knockout Models : Compare activity in wild-type vs. target-gene-deficient cell lines .

- Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes .

Data Contradiction and Reproducibility

Q. Why do biological assays for similar benzamide derivatives yield variable results across labs?

- Methodological Answer : Variability stems from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.